2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C7H15ClN2S It is an aromatic amine and belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amine precursors. One common method includes the reaction of 1,3,4-thiadiazole with isopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further optimizes the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amine derivatives .
Scientific Research Applications
2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
- Thiophene-2-ethylamine
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
Uniqueness
Compared to similar compounds, 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride exhibits unique structural features that contribute to its distinct chemical and biological properties. Its isopropyl group and thiadiazole ring system provide specific interactions with molecular targets, enhancing its efficacy in various applications .
Properties
CAS No. |
1228880-44-1 |
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Molecular Formula |
C7H14ClN3S |
Molecular Weight |
207.73 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3S.ClH/c1-5(2)7-10-9-6(11-7)3-4-8;/h5H,3-4,8H2,1-2H3;1H |
InChI Key |
RNJXTDMZDNCMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)CCN.Cl |
Origin of Product |
United States |
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